[Tyr11]-somatostatin-14
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Overview
Description
[Tyr11]-SOMATOSTATIN is a synthetic analog of the naturally occurring peptide hormone somatostatin. This compound is characterized by the substitution of tyrosine at the 11th position in the peptide sequence. Somatostatin itself is a neuropeptide that regulates the endocrine system and affects neurotransmission and cell proliferation by interacting with somatostatin receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Tyr11]-SOMATOSTATIN involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each step involving deprotection and coupling reactions. The specific incorporation of tyrosine at the 11th position is achieved using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. After the peptide chain assembly, the compound is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of [Tyr11]-SOMATOSTATIN follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[Tyr11]-SOMATOSTATIN undergoes various chemical reactions, including:
Oxidation: The disulfide bonds between cysteine residues can be oxidized, affecting the peptide’s stability and activity.
Reduction: Reduction of disulfide bonds can lead to the formation of linear peptides, altering their biological activity.
Substitution: Specific amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard SPPS reagents, such as Fmoc-protected amino acids and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), are used.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of [Tyr11]-SOMATOSTATIN, as well as various analogs with substituted amino acids.
Scientific Research Applications
[Tyr11]-SOMATOSTATIN has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating endocrine and nervous system functions.
Medicine: Explored for its potential therapeutic applications in treating conditions like acromegaly, neuroendocrine tumors, and diabetes.
Industry: Utilized in the development of diagnostic assays and as a research tool in pharmacology.
Mechanism of Action
[Tyr11]-SOMATOSTATIN exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein-coupled receptors (GPCRs). Upon binding, it inhibits the release of various hormones and neurotransmitters. The primary molecular targets include SSTR1 and SSTR2, which mediate the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP (cAMP) levels and subsequent inhibition of hormone secretion and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Somatostatin-14: The naturally occurring form of somatostatin with 14 amino acids.
Octreotide: A synthetic octapeptide analog of somatostatin with a longer half-life.
Lanreotide: Another synthetic analog with similar applications as octreotide.
Uniqueness
[Tyr11]-SOMATOSTATIN is unique due to its specific substitution at the 11th position, which enhances its binding affinity and stability compared to the native somatostatin . This modification allows for more precise studies of receptor interactions and potential therapeutic applications.
Properties
Molecular Formula |
C76H104N18O20S2 |
---|---|
Molecular Weight |
1653.9 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C76H104N18O20S2/c1-40(79)64(101)82-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-47(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(33-46-35-81-49-21-11-10-20-48(46)49)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(34-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,35,40-42,50-59,62-63,81,95-98H,12-15,22-23,28-34,36-39,77-79H2,1-3H3,(H2,80,99)(H,82,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)/t40-,41+,42+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1 |
InChI Key |
YYMCVZDODOMTDK-XEKBYUQMSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
Origin of Product |
United States |
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